
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound of significant interest in scientific research due to its complex structure and potential applications across various fields. The compound features a unique combination of dimethylamino, methylpyrimidinyl, and methoxybenzenesulfonamide groups, providing it with distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidine Ring: : The 6-methylpyrimidin-4-yl component is often synthesized through a cyclization reaction involving methylamine and a suitable pyrimidine precursor.
Dimethylamino Group Introduction: : The dimethylamino group is introduced via nucleophilic substitution, commonly using dimethylamine and a suitable leaving group.
Methoxybenzenesulfonamide Formation: : This involves the sulfonylation of a methoxybenzene derivative, typically using sulfonyl chlorides.
Industrial Production Methods: For large-scale production, optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial. Continuous flow reactors and process intensification methods are employed to enhance yield and purity.
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfone derivatives.
Reduction: : Reduction of the sulfonamide group may yield amine derivatives.
Substitution: : The dimethylamino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
Sulfur-based Derivatives: : Through oxidation or substitution.
Amino Derivatives: : Via reduction or nucleophilic substitution.
Scientific Research Applications
The compound is extensively studied for its applications in various fields:
Chemistry
Catalysis: : Acts as a catalyst or ligand in various organic reactions.
Polymer Synthesis: : Used in the synthesis of specialty polymers with unique properties.
Biology
Enzyme Inhibition: : Potential inhibitor of specific enzymes, aiding in biological studies.
Fluorescent Probes: : Used in fluorescence microscopy and imaging techniques.
Medicine
Drug Development: : Potential candidate for drug discovery, targeting specific molecular pathways.
Diagnostics: : Utilized in the development of diagnostic agents for imaging.
Industry
Materials Science: : Employed in the development of advanced materials and coatings.
Agriculture: : Explored for use in agrochemicals and plant growth regulators.
Mechanism of Action
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide exerts its effects through interactions with molecular targets such as enzymes and receptors. The dimethylamino and methoxy groups facilitate binding to active sites, while the sulfonamide group can form strong hydrogen bonds, influencing the compound's reactivity and specificity.
Molecular Targets and Pathways Involved
Enzymes: : Inhibition of specific enzymes involved in metabolic pathways.
Receptors: : Binding to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide shares similarities with compounds featuring pyrimidine, sulfonamide, and methoxy groups but stands out due to its unique combination of functional groups.
Similar Compounds
4-Methoxybenzenesulfonamide: : Shares the sulfonamide and methoxy group.
6-Methylpyrimidin-4-yl Compounds: : Structurally similar pyrimidine core.
Dimethylamino Derivatives: : Common dimethylamino functional group.
Its unique structure imparts specific properties and reactivities, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-11-9-12(18-15(17-11)19(2)3)10-16-23(20,21)14-7-5-13(22-4)6-8-14/h5-9,16H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMKFQPZFJLTKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
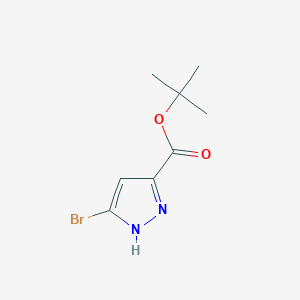

![4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2696364.png)
![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)
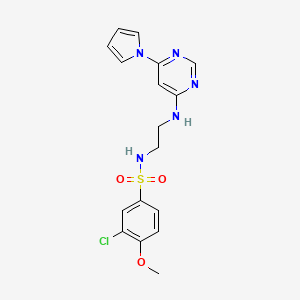
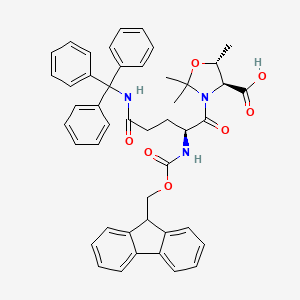
![2-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(4-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2696373.png)


![6-bromo-7'-methoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2696380.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2696381.png)
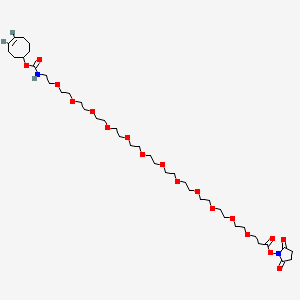
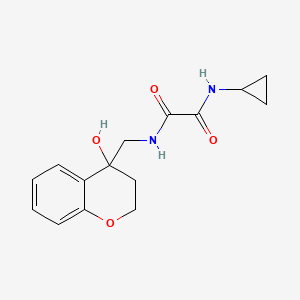
![2-(2-Oxaspiro[3.3]heptan-6-yl)ethanol](/img/structure/B2696385.png)
